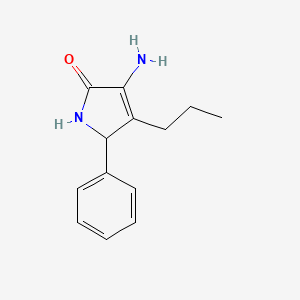
N-(Ethylcarbamoyl)-3-nitropyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Ethylcarbamoyl)-3-nitropyridine-4-carboxamide: is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethylcarbamoyl group attached to the nitrogen atom and a nitro group at the third position of the pyridine ring The carboxamide group is located at the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Ethylcarbamoyl)-3-nitropyridine-4-carboxamide typically involves the reaction of 3-nitropyridine-4-carboxylic acid with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced techniques such as chromatography and spectroscopy ensures the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Ethylcarbamoyl)-3-nitropyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 3-aminopyridine-4-carboxamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Ethylcarbamoyl)-3-nitropyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Ethylcarbamoyl)-3-nitropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group and the ethylcarbamoyl moiety play crucial roles in its interaction with biological molecules. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
- N-(Methylcarbamoyl)-3-nitropyridine-4-carboxamide
- N-(Propylcarbamoyl)-3-nitropyridine-4-carboxamide
- N-(Butylcarbamoyl)-3-nitropyridine-4-carboxamide
Comparison: N-(Ethylcarbamoyl)-3-nitropyridine-4-carboxamide is unique due to the presence of the ethylcarbamoyl group, which imparts specific chemical and biological properties. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different reactivity and biological activity. The length and branching of the carbamoyl group can influence the compound’s solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
59290-74-3 |
|---|---|
Formule moléculaire |
C9H10N4O4 |
Poids moléculaire |
238.20 g/mol |
Nom IUPAC |
N-(ethylcarbamoyl)-3-nitropyridine-4-carboxamide |
InChI |
InChI=1S/C9H10N4O4/c1-2-11-9(15)12-8(14)6-3-4-10-5-7(6)13(16)17/h3-5H,2H2,1H3,(H2,11,12,14,15) |
Clé InChI |
NQXJMEUQJMEDBV-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC(=O)C1=C(C=NC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid](/img/structure/B14603995.png)

![2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14604019.png)


![Spiro[4.6]undeca-6,8,10-trien-2-one](/img/structure/B14604055.png)



![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)


![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14604077.png)

